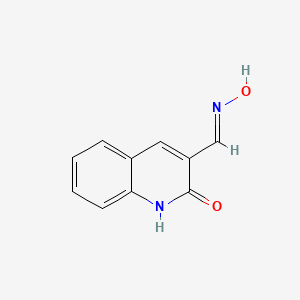

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxyiminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVZQDWMLBBTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Executive Summary

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a heterocyclic compound of significant interest, positioned at the intersection of two powerful chemical motifs: the 2-quinolone core and the oxime functional group. The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules and approved drugs.[1][2] Concurrently, the oxime group offers remarkable versatility, serving not only as a stable carbonyl surrogate but also as a reactive handle for constructing complex nitrogen-containing molecules and as a key component in pharmacologically active agents.[3][4] This guide provides an in-depth analysis of the synthesis, spectroscopic profile, and core chemical reactivity of the title compound. We will explore its utility as a foundational building block for creating advanced derivatives, particularly metal complexes and novel heterocyclic systems, with a focus on applications in drug discovery and materials science. Detailed, field-proven experimental protocols are provided to empower researchers in their synthetic endeavors.

Introduction to the Quinolone-Oxime Scaffold

The 2-Quinolone Core: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, specifically the 2-oxo-1,2-dihydroquinoline (or 2-quinolone) tautomer, is a cornerstone of modern medicinal chemistry.[5] This N-heterocycle is prevalent in natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][6] Its rigid, planar structure and capacity for diverse functionalization allow it to effectively interact with various biological targets. The lactam moiety within the 2-quinolone core provides a stable hydrogen-bonding donor and acceptor site, crucial for molecular recognition at enzyme active sites and receptors.

The Oxime Functional Group: Versatility in Synthesis and Bioactivity

Oximes (R¹R²C=NOH) are a class of compounds prized for their dual stability and reactivity.[7] They are more stable against hydrolysis than their imine counterparts, making them robust intermediates in multi-step syntheses.[8] The N-O bond within the oxime is a unique reactive center, capable of undergoing fragmentation to form iminyl radicals, participating in cycloaddition reactions, or coordinating with metal centers.[8] This reactivity makes them ideal precursors for nitrogen-containing heterocycles, amines, and amides. Furthermore, the oxime motif is present in several FDA-approved drugs, highlighting its pharmacological significance as an antidote for organophosphate poisoning and as a key structural element in certain cephalosporin antibiotics.[3][4]

Synergy in this compound

The title compound synergistically combines the therapeutic potential of the 2-quinolone core with the synthetic versatility of the aldoxime. This arrangement creates a molecule that is not only a potential bioactive agent in its own right but, more importantly, a powerful and adaptable scaffold for chemical library synthesis. The oxime group at the 3-position serves as a key gateway for derivatization, enabling the exploration of chemical space around the proven 2-quinolone core.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a straightforward, two-step process starting from a readily available precursor. The primary causality behind this pathway is the high reactivity of the formyl group towards nucleophilic attack by hydroxylamine.

Synthetic Pathways

The most common route involves the preparation of the parent aldehyde followed by a classical condensation reaction to form the oxime.

-

Synthesis of the Precursor Aldehyde : 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is typically synthesized via the hydrolysis of 2-chloro-3-formylquinoline. This reaction is often performed under microwave irradiation in the presence of acetic acid and sodium acetate, which facilitates the nucleophilic substitution of the chlorine atom with a hydroxyl group, followed by tautomerization to the more stable lactam form.[1]

-

Oximation of the Aldehyde : The aldehyde is then condensed with hydroxylamine. The use of hydroxylamine hydrochloride requires a mild base (e.g., sodium carbonate, potassium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile.[9][10] The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the final oxime product.

Spectroscopic Profile

| Technique | Expected Observations |

| FTIR (cm⁻¹) | ~3300-3100 (broad, O-H and N-H stretch), ~3050 (Aromatic C-H stretch), ~1660 (Lactam C=O stretch), ~1620 (C=N stretch), ~1600 (C=C stretch). |

| ¹H NMR (ppm) | ~11.5-12.0 (s, 1H, lactam N-H), ~10.0-11.0 (s, 1H, oxime O-H), ~8.5 (s, 1H, C4-H), ~8.1 (s, 1H, CH=N), ~7.2-7.8 (m, 4H, Ar-H). |

| ¹³C NMR (ppm) | ~162 (Lactam C=O), ~145 (CH=N), ~140 (C4), ~115-138 (Aromatic carbons). |

| Mass Spec (EI) | Expected M⁺ at m/z 188, corresponding to the molecular formula C₁₀H₈N₂O₂. |

Core Chemical Reactivity

The compound's reactivity is dominated by the oxime moiety, which serves as a versatile handle for further chemical transformations. The underlying 2-quinolone core also presents sites for modification, leading to a rich and diverse derivative chemistry.

Reactions at the Oxime Moiety

-

Coordination Chemistry : The oxime group, along with the lactam oxygen, can act as a chelating ligand for various metal ions. Derivatives such as hydrazones and thiosemicarbazones of the parent aldehyde readily form stable complexes with metals like copper(II) and palladium(II).[12][13] These organometallic complexes often exhibit enhanced biological activity compared to the free ligands, including potent antioxidant and cytotoxic effects against cancer cell lines.[12][13][14]

-

Dehydration to Nitriles : A classic reaction of aldoximes is dehydration to form the corresponding nitrile. This can be achieved using reagents like acetic anhydride or thionyl chloride.[1] The resulting 2-oxo-1,2-dihydroquinoline-3-carbonitrile is another valuable intermediate for further synthesis.

-

N-O Bond Fragmentation : Modern synthetic methods, particularly those involving photocatalysis, can induce fragmentation of the N-O bond to generate highly reactive iminyl radicals.[8] These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening pathways to complex molecular architectures.

Reactions Involving the 2-Quinolone Core

-

N-Alkylation/Acylation : The lactam nitrogen is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This modification is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.[15]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile scaffold for generating molecules with significant biological and material properties.

-

Scaffold for Bioactive Molecules : The parent aldehyde is a common starting point for synthesizing libraries of derivatives. Hydrazones and thiosemicarbazones derived from it have shown promising antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[16] Metal complexes of these derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines and can interact with biomolecules like DNA and serum albumin.[12][13] Related 2-quinolone carboxamides have been developed as potent inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[2]

-

Intermediate for Fused Heterocycles : The aldehyde and its oxime can be used to construct more complex, fused heterocyclic systems. For example, reactions with hydrazine can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, which are themselves a class of biologically active compounds.[1]

-

Potential in Materials Science : The quinolone nucleus is known to be a component of some fluorescent probes.[17] The extended conjugation and functional handles present in the title compound make it an attractive candidate for the development of novel sensors and advanced materials with specific optical properties.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for synthesis and characterization.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for oximation.[9][10]

-

Reagent Preparation : In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (e.g., 1.73 g, 10 mmol) in 50 mL of ethanol. Stir until fully dissolved.

-

Addition of Oximation Reagents : To the stirred solution, add 1.2 equivalents of hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) followed by 1.5 equivalents of anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol). The base is critical to neutralize the HCl salt and generate free hydroxylamine in situ.

-

Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold deionized water with stirring.

-

Isolation : A precipitate should form. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and a small amount of cold ethanol.

-

Purification : Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to afford the pure oxime as a crystalline solid.

Protocol: Synthesis of a Representative Cu(II) Complex

This protocol is based on methodologies for complexing quinolone-derived ligands.[12][14]

-

Ligand Solution : Dissolve 2.0 equivalents of this compound (e.g., 0.376 g, 2 mmol) in 30 mL of hot methanol in a 100 mL flask.

-

Metal Salt Solution : In a separate beaker, dissolve 1.0 equivalent of copper(II) chloride dihydrate (CuCl₂·2H₂O) (e.g., 0.170 g, 1 mmol) in 15 mL of methanol.

-

Complexation : Add the copper(II) chloride solution dropwise to the hot, stirred ligand solution. A color change and/or precipitation should be observed, indicating complex formation.

-

Reaction : Reflux the resulting mixture for 3 hours.

-

Isolation : Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration.

-

Purification : Wash the solid with methanol to remove any unreacted starting materials and then with diethyl ether. Dry the complex under vacuum. Characterize using FTIR, elemental analysis, and other relevant techniques.

Conclusion and Future Outlook

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis and the predictable reactivity of its constituent moieties make it an ideal starting point for the development of novel therapeutics and functional materials. Future research should focus on expanding the library of its derivatives, exploring modern synthetic methodologies like photocatalysis to unlock novel reaction pathways, and conducting thorough biological evaluations to identify lead candidates for drug development. The inherent potential within this scaffold is vast, promising continued contributions to scientific advancement.

References

-

Al-Tel, T. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]

-

Anacona, J. R., & Rodriguez, I. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation. European Journal of Medicinal Chemistry, 49, 348-356. [Link]

-

Caruso, F., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSCiMed Central, 3(4), 1059. [Link]

-

PubChem. (n.d.). Quinoline-3-carbaldehyde oxime. National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Mini-Reviews in Organic Chemistry, 13(3), 195-215. [Link]

-

ResearchGate. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: A comparative investigation. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4839. [Link]

-

Chemin, A. S., & Boyd, M. J. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51(24), 9845-9863. [Link]

-

Kumar, A., et al. (2014). Synthesis and characterization of novel oxime analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 339-342. [Link]

-

Bazzicalupi, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1858. [Link]

-

Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1448-1460. [Link]

-

Adoo, K. E. (n.d.). 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (2-SULFAMOYL-PHENYL). [Link]

-

Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

-

Unsal-Tan, O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

-

El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

-

MolPort. (n.d.). 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]

-

Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]

-

Bal-Demirci, T., et al. (2013). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. Dalton Transactions, 42(4), 1198-1211. [Link]

-

Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 163-166. [Link]

-

Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1233. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. par.nsf.gov [par.nsf.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]

- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]

- 12. Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

Technical Guide: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime (CAS 56682-66-7)

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS 56682-66-7), a critical heterocyclic intermediate in medicinal chemistry and coordination complex synthesis. Characterized by its quinolone scaffold and reactive oxime functionality, this compound serves as a pivotal building block for synthesizing fused heterocyclic systems (e.g., isoxazoles, nitriles) and as a bidentate ligand in bioinorganic chemistry. This document details its chemical identity, validated synthesis protocols, reaction mechanisms, and applications in drug discovery.

Chemical Identity & Properties

| Property | Specification |

| CAS Registry Number | 56682-66-7 |

| IUPAC Name | 3-[(E)-(Hydroxyimino)methyl]-1,2-dihydroquinolin-2-one |

| Synonyms | 3-Formyl-2-quinolone oxime; 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde oxime |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Melting Point | 261–263 °C (dec.) [1] |

| Key Functional Groups | Lactam (cyclic amide), Aldoxime (-CH=N-OH) |

Synthesis & Methodology

The synthesis of CAS 56682-66-7 is typically achieved through the condensation of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (CAS 91301-03-0) with hydroxylamine hydrochloride. The precursor aldehyde is often synthesized via the Vilsmeier-Haack formylation of acetanilide, followed by cyclization and hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of this compound from its aldehyde precursor.

Reagents:

-

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (NaOAc) (1.2 eq)[1]

-

Solvent: Ethanol (95%) or Methanol

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde in 50 mL of warm ethanol (60°C) in a round-bottom flask equipped with a magnetic stir bar.

-

Buffering: In a separate beaker, dissolve 12 mmol of Hydroxylamine HCl and 12 mmol of Sodium Acetate in 10 mL of water. The NaOAc acts to buffer the solution and liberate the free hydroxylamine base.

-

Addition: Slowly add the buffered hydroxylamine solution to the aldehyde solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 2–3 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1).

-

Precipitation: Upon completion, cool the mixture to room temperature. The oxime product typically precipitates as a pale yellow solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl) and cold ethanol (1 x 10 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from ethanol/DMF if high purity (>98%) is required. Dry in a vacuum oven at 60°C for 4 hours.

Yield: Typical yields range from 85% to 92%.

Mechanistic Insight

The formation of the oxime follows a classic nucleophilic addition-elimination mechanism typical of Schiff base formation. The reaction is pH-dependent; the sodium acetate ensures the pH is near the pKa of hydroxylamine (approx. 6.0), maximizing the concentration of the nucleophilic free base (:NH₂OH) without protonating the aldehyde oxygen excessively.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the aldehyde to the oxime.

Figure 1: Mechanistic pathway for the synthesis of this compound via nucleophilic addition-elimination.

Applications in Research & Development

Medicinal Chemistry Intermediate

The oxime group at the C3 position is a versatile "chemical handle" for further derivatization:

-

Dehydration to Nitriles: Treatment with dehydrating agents (e.g., SOCl₂, Ac₂O) converts the oxime into 2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 36926-82-6), a key intermediate for fused amino-quinoline drugs.

-

Isoxazole Synthesis: Cyclization reactions involving the oxime oxygen can yield isoxazolo[4,5-c]quinoline derivatives, which are explored for anti-inflammatory and anticancer properties [2].

Coordination Chemistry (Ligand Systems)

The compound acts as a bidentate ligand (N, O donor) through the oxime nitrogen and the lactam oxygen (or tautomeric hydroxyl).

-

Metal Complexes: It forms stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II).

-

Biological Mimetics: These complexes are often studied as models for metalloenzymes or as potential metallodrugs with enhanced cytotoxicity against tumor cell lines compared to the free ligand [3].

Analytical Chemistry

Due to its ability to chelate metals, this oxime can serve as a precipitating agent or a colorimetric reagent for the gravimetric or spectrophotometric determination of metal ions in solution.

References

-

National Institutes of Health (NIH). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype. Retrieved from [Link]

-

MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde. Retrieved from [Link]

-

Molbase. this compound Basic Information. Retrieved from [Link]

discovery and history of quinoline-3-carbaldehyde oximes

An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carbaldehyde Oximes

Authored by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the Quinoline Nucleus

In the landscape of medicinal chemistry, few scaffolds are as foundational and versatile as the quinoline ring system—a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring.[1] First isolated from coal tar in 1834, quinoline and its derivatives have become cornerstones in drug development, forming the core of blockbuster drugs for malaria (e.g., chloroquine, quinine), bacterial infections (fluoroquinolones), and cancer (e.g., camptothecin).[2] The pharmacological prowess of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[3] This guide delves into a specific and highly reactive subclass: quinoline-3-carbaldehyde oximes, tracing their historical development from the synthesis of their aldehyde precursors to their emergence as pivotal intermediates in modern drug discovery.

Part 1: The Genesis of the Precursor: Quinoline-3-Carbaldehydes

The history of quinoline-3-carbaldehyde oximes is inextricably linked to the development of efficient methods for introducing a formyl (-CHO) group at the C-3 position of the quinoline ring. The oxime, after all, is a direct derivative of the aldehyde. The most robust and historically significant method for this transformation is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Quinolines

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] Its application to the synthesis of quinolines provides a direct, one-pot route to 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[4] This reaction is a cornerstone in quinoline chemistry, proceeding through the in-situ formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]

The reaction involves a multicomponent process of chlorination, formylation, and intramolecular cyclization of the starting acetanilide, yielding the highly valuable 2-chloroquinoline-3-carbaldehyde intermediate.[6] The presence of the chloro and formyl groups provides two reactive handles for extensive synthetic manipulation, making these compounds prized building blocks in medicinal chemistry.[4][7]

Caption: Vilsmeier-Haack synthesis of the quinoline-3-carbaldehyde precursor.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack cyclization.

Materials:

-

4'-Methylacetanilide (1 mol)

-

N,N-Dimethylformamide (DMF) (3 mol)

-

Phosphorus oxychloride (POCl₃) (appropriately calculated, often in excess)[4]

-

Crushed ice

-

Ethyl acetate or acetonitrile for recrystallization

Procedure:

-

In a multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve the 4'-methylacetanilide (1 mol) in DMF (3 mol).[8]

-

Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic.[4]

-

After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, cool the mixture to room temperature.[4]

-

In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[6]

-

The solid product, 2-chloro-6-methylquinoline-3-carbaldehyde, will precipitate. Continue stirring for 15-30 minutes.

-

Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and acids.[8]

-

Dry the crude solid and purify by recrystallization from a suitable solvent like ethyl acetate or acetonitrile to yield the pure product.[8]

| Starting Material | Product | Typical Yield | Reference |

| Substituted Acetanilides | 2-Chloro-substituted-quinoline-3-carbaldehydes | 60-80% | [6][9] |

Part 2: The Advent of Quinoline-3-Carbaldehyde Oximes

With a reliable method to produce the aldehyde precursor established, the synthesis of the corresponding oxime is a straightforward and historically well-understood chemical transformation. Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[10]

The Oximation Reaction: A Simple, High-Yield Conversion

The conversion of quinoline-3-carbaldehyde to its oxime follows the classical oximation procedure. It involves the reaction of the aldehyde with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine nucleophile.[10][11] Recent advancements have focused on developing more environmentally friendly and efficient protocols.

A noteworthy method utilizes hexamine as a non-toxic, readily available organocatalyst in an aqueous ethanol medium, offering advantages of operational simplicity and short reaction times.[12]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde Oxime

This protocol is adapted from modern, efficient methods for oxime synthesis.[12]

Materials:

-

2-Chloroquinoline-3-carbaldehyde (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Hexamine (1.5 mmol)

-

Ethanol:Water (1:1 v/v) solution

Procedure:

-

In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in a 1:1 mixture of ethanol and water.[13]

-

Add hydroxylamine hydrochloride (1.2 mmol) and hexamine (1.5 mmol) to the solution.[12]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC until the starting aldehyde is consumed.

-

Upon completion, the product often precipitates directly from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

Caption: General workflow for the synthesis of quinoline-3-carbaldehyde oximes.

Part 3: Synthetic Utility and Biological Significance

The true value of quinoline-3-carbaldehyde oximes in the history of medicinal chemistry lies not just in their existence, but in their vast potential as synthetic intermediates and as biologically active molecules themselves.

A Versatile Intermediate for Heterocyclic Scaffolds

The aldehyde and chloro groups of the precursor, and the nucleophilic oxime group, provide multiple reaction sites. Researchers have long exploited these features to construct a diverse array of fused quinoline systems, including thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines.[14] The oxime itself can be converted into other functional groups or participate in cyclization reactions, making it a key stepping stone to novel molecular architectures.[15]

Caption: Role of the oxime as a key synthetic intermediate.

Emergence in Drug Discovery: Biological Activities

While initially explored for their synthetic versatility, quinoline-3-carbaldehyde oximes and their direct derivatives have demonstrated significant potential as bioactive agents.

-

Anticancer Activity: A number of 2,3-disubstituted quinoline oxime derivatives, particularly oxime esters, have been investigated for their ability to cleave DNA in cancer cells, an emerging non-invasive treatment strategy.[15] Electrophoretic studies have shown that these compounds can induce nucleolytic activity, with their efficacy dependent on concentration and the nature of the substituents.[15]

-

Antimicrobial and Antifungal Activity: Recent studies have reported the synthesis of various quinoline oxime derivatives and screened them for biological activity.[12] Several synthesized compounds were found to be potent and effective against specific Gram-positive and Gram-negative bacteria, as well as various fungal cultures.[12][13]

| Compound Class | Biological Activity | Mechanism/Target | Reference |

| 2-Chloro-3-formyl quinoline oxime esters | Anticancer | DNA Cleavage | [15] |

| Substituted Quinoline Oximes | Antibacterial | (Not specified) | [12][13] |

| Substituted Quinoline Oximes | Antifungal | (Not specified) | [12][13] |

Conclusion and Future Perspectives

The history of quinoline-3-carbaldehyde oximes is a story of chemical evolution. It begins not with the oxime itself, but with the mastery of the Vilsmeier-Haack reaction, which provided widespread access to the essential quinoline-3-carbaldehyde precursor. The subsequent conversion to the oxime, a fundamental reaction in organic chemistry, unlocked a new tier of synthetic and biological potential. Initially valued as versatile building blocks for complex heterocyclic systems, these compounds are now recognized for their intrinsic bioactivity, particularly in the realms of anticancer and antimicrobial research. As drug development continues to demand novel molecular scaffolds, the rich and adaptable chemistry of quinoline-3-carbaldehyde oximes ensures their enduring relevance for scientists and researchers in the field.

References

- Medicinal chemistry of quinolines as emerging anti-inflamm

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: )

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (URL: )

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (URL: )

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. (URL: [Link])

-

Oxime - Wikipedia. (URL: [Link])

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: )

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (URL: [Link])

-

the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. (URL: [Link])

- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: )

- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (URL: )

-

Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (URL: [Link])

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. - ResearchGate. (URL: [Link])

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (URL: [Link])

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (URL: [Link])

-

Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent - Arkivoc. (URL: [Link])

-

Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (URL: [Link])

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (URL: [Link])

-

Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - MDPI. (URL: [Link])

-

Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (URL: [Link])

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

-

Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (URL: [Link])

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (URL: [Link])

-

Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. (URL: [Link])

-

A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (URL: [Link])

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (URL: [Link])

-

Quinoline-3-carbaldehyde oxime | C10H8N2O | CID 9567845 - PubChem. (URL: [Link])

-

Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes - ResearchGate. (URL: [Link])

-

Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. asianpubs.org [asianpubs.org]

- 12. ijpsdronline.com [ijpsdronline.com]

- 13. researchgate.net [researchgate.net]

- 14. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Solubility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical solubility data in publicly available literature, this guide integrates theoretical principles, insights from structurally similar molecules, and computational prediction methodologies to offer a robust framework for understanding and predicting its behavior in various solvent systems. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. We will delve into the molecular structure's influence on solubility, the impact of solvent properties, and provide detailed, actionable protocols for experimental solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. The solubility of a compound dictates its bioavailability, impacts its formulation possibilities, and influences its performance in high-throughput screening assays. This compound, a member of the quinolone class of compounds, possesses structural motifs that suggest a complex solubility profile. The quinolone core, while generally conferring some degree of aromatic character, is functionalized with a polar oxime group and a lactam (the 2-oxo functionality), creating a molecule with both hydrophobic and hydrophilic regions. Understanding the interplay of these features with different solvents is paramount for its successful development.

Molecular Structure and its Implications for Solubility

The solubility of a molecule is fundamentally governed by its ability to form favorable interactions with the surrounding solvent molecules, overcoming the cohesive forces within its own crystal lattice. Let's dissect the structure of this compound to anticipate its solubility behavior.

-

The Quinolinone Core: The bicyclic quinolinone system is largely aromatic and therefore hydrophobic. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

-

The 2-Oxo (Lactam) Group: The cyclic amide (lactam) introduces a polar component capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality will enhance solubility in polar protic solvents.

-

The Carbaldehyde Oxime Group (-CH=NOH): The oxime group is a key contributor to the molecule's polarity. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The presence of the oxime significantly increases the potential for interaction with polar solvents, particularly water and alcohols.

The presence of both significant non-polar surface area and multiple hydrogen bonding sites suggests that the solubility of this compound will be highly dependent on the specific solvent's properties.

Predicting Solubility: A Computational Approach

Given the scarcity of experimental data, computational methods provide a valuable tool for estimating the solubility of this compound in a range of solvents. Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties, are particularly useful.[1][2] These models are built upon large datasets of compounds with known solubilities and can provide reasonably accurate predictions for new molecules.[1][2]

For this guide, we will leverage established computational algorithms that consider parameters such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area to predict solubility.

Predicted Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (g/L) | Qualitative Assessment |

| Water (pH 7) | Polar Protic | ~0.1 - 0.5 | Slightly Soluble |

| Methanol | Polar Protic | ~5 - 15 | Soluble |

| Ethanol | Polar Protic | ~2 - 8 | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Very Soluble |

| Acetone | Polar Aprotic | ~1 - 5 | Moderately Soluble |

| Acetonitrile | Polar Aprotic | ~0.5 - 2 | Slightly to Moderately Soluble |

| Chloroform | Non-polar | < 0.1 | Sparingly Soluble |

| Toluene | Non-polar | < 0.05 | Insoluble |

Disclaimer: These values are estimations derived from computational models and should be considered as a guide for initial solvent screening. Experimental verification is crucial for any application.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental factors.

The Power of pH

The quinoline ring system contains a basic nitrogen atom.[1] While the 2-oxo functionality reduces its basicity, protonation can still occur under acidic conditions. The oxime group also has an acidic proton. Therefore, the overall charge of the molecule, and consequently its aqueous solubility, will be pH-dependent.

-

Acidic Conditions (Low pH): Protonation of the quinoline nitrogen would lead to the formation of a cationic species. This increase in polarity is expected to significantly enhance solubility in aqueous solutions.[1]

-

Basic Conditions (High pH): Deprotonation of the oxime hydroxyl group would result in an anionic species. This would also be expected to increase aqueous solubility.

The isoelectric point, where the molecule has a net neutral charge, will likely correspond to its point of minimum aqueous solubility.

The Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice forces. For this compound, it is reasonable to expect that its solubility in most solvents will increase upon heating. This principle is fundamental to the technique of recrystallization for purification.

Experimental Determination of Solubility: Protocols and Best Practices

While computational predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following protocols are designed to be self-validating and provide a robust framework for your investigations.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic solubility, representing the equilibrium state of the solute in the solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve must be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve. This method is generally faster than HPLC but can be less specific.

-

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid assessment of a large number of solvent conditions, kinetic solubility methods are often employed. These methods typically involve dissolving the compound in a highly soluble solvent like DMSO and then diluting it into the aqueous buffer of interest.

Methodology (Nephelometry):

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer.

-

Precipitation Monitoring: Use a nephelometer to measure the light scattering caused by any precipitate that forms. The concentration at which a significant increase in scattering is observed is taken as the kinetic solubility.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical considerations with practical experimental guidance. While the provided computational data offers a strong starting point, it is imperative that researchers validate these predictions through rigorous experimental work. Future studies should focus on generating a comprehensive experimental solubility dataset for this compound in a wide range of pharmaceutically relevant solvents and at various pH and temperature conditions. Such data will be invaluable for the continued development of this and other promising quinolone-based therapeutic agents.

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.

-

LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Abstract & Scope

This technical guide details the experimental protocol for synthesizing 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (also known as 3-formyl-2-quinolone oxime). This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for antibacterial agents and a chelating ligand for transition metal detection (Cu²⁺, Ni²⁺).

While the 2-chloro-3-formylquinoline precursor is commercially ubiquitous, the 2-oxo (2-hydroxy tautomer) analog often requires on-site preparation. This protocol covers the hydrolytic conversion of the chloro-derivative followed by oxime condensation , ensuring a high-purity output suitable for biological screening.

Retrosynthetic Logic & Mechanism

The synthesis relies on the Meth-Cohn quinoline synthesis pathway. The core strategy involves converting the labile C2-chlorine atom to a carbonyl (lactam) via acid hydrolysis, followed by a standard condensation with hydroxylamine.

Reaction Scheme

The transformation proceeds in two distinct stages:

-

Hydrolysis: Conversion of 2-chloro-3-quinolinecarbaldehyde to 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde using acetic acid and sodium acetate.

-

Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride in buffered ethanolic solution.

Figure 1: Sequential transformation from the chloro-precursor to the final oxime.

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry | Purity | Role |

| 2-Chloro-3-quinolinecarbaldehyde | 73568-25-9 | >97% | Starting Material |

| Hydroxylamine Hydrochloride | 5470-11-1 | >98% | Oximation Agent |

| Sodium Acetate (Anhydrous) | 127-09-3 | ACS Grade | Buffer / HCl Scavenger |

| Glacial Acetic Acid | 64-19-7 | >99% | Solvent (Stage 1) |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent (Stage 2) |

Stage 1: Preparation of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

Note: If you already possess the 2-oxo aldehyde, skip to Stage 3.3.

Rationale: The 2-chloro derivative is stable and cheap. Direct hydrolysis is preferred over Vilsmeier formylation of 2-quinolone due to yield consistency.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chloro-3-quinolinecarbaldehyde (10.0 mmol, 1.91 g) to the flask.

-

Solvent/Reagent: Add Glacial Acetic Acid (30 mL) and Sodium Acetate (30.0 mmol, 2.46 g).

-

Critical Control Point: The addition of NaOAc facilitates the displacement of the chloride by acetate, which subsequently hydrolyzes to the lactam (2-oxo) form.

-

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours . Monitor via TLC (30% EtOAc in Hexane). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.3).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solution into ice-cold water (100 mL) with vigorous stirring.

-

A yellow precipitate will form immediately.

-

-

Purification: Filter the solid, wash with water (3 x 20 mL) to remove acetic acid, and dry in a vacuum oven at 60°C.

Stage 2: Synthesis of the Oxime (Target Protocol)

Rationale: Oximation is reversible. Using Sodium Acetate buffers the released HCl, preventing the protonation of the oxime nitrogen which could lead to hydrolysis (reverse reaction) or Beckmann rearrangement side-products.

-

Dissolution: In a 100 mL RBF, suspend 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (5.0 mmol, 0.865 g) in Ethanol (25 mL).

-

Note: Quinolones have poor solubility. The suspension will clear upon heating.

-

-

Reagent Addition: Add Hydroxylamine Hydrochloride (7.5 mmol, 0.52 g) followed by Sodium Acetate (7.5 mmol, 0.61 g) dissolved in a minimum amount of water (2 mL).

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours .

-

Visual Cue: The reaction mixture often transitions from a suspension to a clear solution, then reprecipitates the oxime as it forms.

-

-

Quenching: Cool the mixture to room temperature. Pour the contents into crushed ice/water (50 mL).

-

Isolation: Filter the pale yellow solid.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary. For most applications, washing with hot water and cold ethanol is sufficient.

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

| Parameter | Expected Value | Diagnostic Note |

| Appearance | Pale yellow / Off-white solid | Darkening indicates oxidation or residual HCl. |

| Melting Point | >250°C (Decomposes) | High MP is characteristic of the quinolone lactam lattice.[1] |

| IR (KBr) | 3200-3400 cm⁻¹ (OH/NH) | Broad band indicates oxime OH and lactam NH. |

| IR (KBr) | 1640-1660 cm⁻¹ (C=O) | Strong amide carbonyl stretch (Lactam). |

| ¹H NMR (DMSO-d₆) | δ 10.5-11.5 (s, 1H, NOH) | Disappearance of aldehyde proton (δ ~10.3) is the key marker. |

| ¹H NMR (DMSO-d₆) | δ 8.4-8.6 (s, 1H, CH=N) | Azomethine proton singlet. |

Troubleshooting

-

Low Yield: Ensure the pH during oximation is near neutral (pH 5-6). If too acidic, the oxime hydrolyzes; if too basic, the aldehyde may undergo Cannizzaro-type disproportionation.

-

Impurity Profile: If the product is highly colored (orange/red), it may contain traces of the 2-chloro impurity (if Stage 1 was incomplete) or metal contaminants. Recrystallize from DMF/Ethanol.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

-

Nawaz Khan, F., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.[5][2][4][6][7] Acta Crystallographica Section E, E65, o2710.[5]

-

Mussini, P., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde... Molecules, 25(8), 1868.

-

Patil, S.A., et al. (2011). An Efficient Procedure for Synthesis of Oximes by Grinding.[8] Asian Journal of Chemistry, 23(9), 4209-4211.

Sources

- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within the realm of infectious diseases, quinolone antibiotics have been a cornerstone of clinical practice for decades. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a specific quinoline derivative: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime . While this specific molecule is a subject of novel investigation, its structural alerts, particularly the quinoline core, suggest a strong potential for antimicrobial activity. These guidelines are designed to provide researchers with a robust framework for the initial screening and characterization of this compound's efficacy against a panel of clinically relevant microbial pathogens.

Hypothesized Mechanism of Action

Based on the extensive literature on quinolone antibiotics, the primary hypothesized mechanism of action for this compound is the targeting of bacterial type II topoisomerases.

-

DNA Gyrase (GyrA, GyrB): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.

-

Topoisomerase IV (ParC, ParE): Primarily in Gram-positive bacteria, this enzyme is crucial for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes by the quinoline core converts them into toxic agents that fragment the bacterial chromosome, blocking replication and transcription and ultimately leading to cell death.[1][2] The oxime functional group may influence the compound's solubility, cell permeability, and binding affinity to the enzyme targets, potentially offering a unique pharmacological profile.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

5.1. Procedure

-

Following the determination of the MIC (before adding resazurin, if possible, or from a parallel plate), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar).

Data Interpretation and Presentation

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC is often calculated to understand the nature of the antimicrobial effect.

-

Bactericidal: MBC/MIC ≤ 4

-

Bacteriostatic: MBC/MIC > 4

Table 1: Example Antimicrobial Activity Profile of this compound (Note: Data are illustrative examples for formatting purposes only.)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC® 29213™ | 8 | 16 | 2 | Bactericidal |

| E. coli ATCC® 25922™ | 16 | 32 | 2 | Bactericidal |

| P. aeruginosa ATCC® 27853™ | 32 | >128 | >4 | Bacteriostatic |

| C. albicans ATCC® 90028™ | 64 | >128 | >2 | Fungistatic |

| Ciprofloxacin (Control) | 0.5 | 1 | 2 | Bactericidal |

| Fluconazole (Control) | 1 | >64 | >64 | Fungistatic |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound Precipitation | Poor solubility in aqueous broth. | Ensure final DMSO concentration is ≤1%. Prepare a lower concentration stock if necessary. Vortex working solutions well before adding to the plate. |

| No Growth in Control Well | Inoculum was not viable or was prepared incorrectly. | Use a fresh culture. Verify the inoculum preparation steps and ensure the correct medium was used. |

| Inconsistent Results | Pipetting errors; improper mixing; contamination. | Use calibrated pipettes. Ensure thorough mixing during serial dilutions. Use aseptic techniques throughout the protocol. |

| "Skipped" Wells | Paradoxical growth at higher concentrations (Eagle effect). | This is a known phenomenon. Record the MIC as the lowest concentration with no growth. It may warrant further mechanistic investigation. |

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Hooper, D. C. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(1), 14. [Link]

-

Wikipedia Contributors. (2024). McFarland standards. In Wikipedia, The Free Encyclopedia. [Link]

-

Aryal, S. (2022). McFarland Standards- Principle, Preparation, Uses, Limitations. Microbe Notes. [Link]

-

Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324. [Link]

-

Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712–2714. [Link]

-

CLSI. (2024). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Elshikh, M., Ahmed, S., Funston, S., Dunlop, P., McGaw, M., Marchant, R., & Banat, I. M. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38(6), 1015–1019. [Link]

Sources

Application Note: Synthesis of Schiff Base Derivatives from 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

[1][2]

Executive Summary

The quinoline scaffold, particularly 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (also known as 3-formyl-2-quinolone), represents a critical pharmacophore in medicinal chemistry. Its Schiff base derivatives exhibit potent biological activities, including DNA intercalation, antioxidant capacity, and cytotoxicity against human tumor cell lines (e.g., HeLa, HCT-116) .

This guide provides two optimized protocols for synthesizing these derivatives: a Standard Acid-Catalyzed Reflux for scalability and a Microwave-Assisted Protocol for high-throughput screening. We address the specific solubility challenges and tautomeric considerations inherent to the 2-quinolone system to ensure reproducibility and high yield.

Chemical Background & Mechanism[3][4]

The Substrate: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

Unlike simple benzaldehydes, this substrate possesses a cis-amide (lactam) functionality adjacent to the formyl group. While the lactam form is thermodynamically dominant over the lactim (hydroxyquinoline) tautomer in solution, the adjacent carbonyl oxygen can participate in intramolecular hydrogen bonding, potentially reducing the electrophilicity of the formyl carbon.

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination pathway. The amine nucleophile attacks the formyl carbon, followed by proton transfer and dehydration.

Critical Insight: In 2-quinolones, the electron-withdrawing nature of the adjacent lactam ring enhances the electrophilicity of the aldehyde, generally accelerating the reaction compared to unactivated benzenes. However, steric hindrance from the C4-proton or substituents can impede the initial attack.

Experimental Protocols

Materials Required[2][3][5][6]

-

Precursor: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (Purity >98%).

-

Amine Source: Substituted anilines, hydrazides, or thiosemicarbazides.

-

Solvents: Ethanol (EtOH) or Methanol (MeOH), anhydrous grade preferred.

-

Equipment: Reflux condenser (Protocol A) or Microwave Reactor (Protocol B).

Protocol A: Standard Acid-Catalyzed Reflux (Scalable)

Best for: Gram-scale synthesis and thermally sensitive amines.

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde in 20 mL of hot Ethanol .

-

Note: The aldehyde has limited solubility in cold alcohols; heating to 50°C is often required for complete dissolution.

-

-

Addition: Add 1.0–1.2 mmol (slight excess) of the primary amine.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Why? Protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

-

-

Reaction: Reflux the mixture at 78–80°C for 2–6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (Rf ~0.5) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted amine.

-

Purification: Recrystallize from hot Ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, kinetic studies, and low-reactivity amines.

-

Slurry Formation: In a microwave-safe vessel, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

-

Solvent/Catalyst: Add a minimal amount of Ethanol (1–2 mL) to create a paste/slurry and 1 drop of Glacial Acetic Acid.

-

Irradiation: Irradiate at 300–400 W for 2–4 minutes .

-

Safety: Use a pulse sequence (e.g., 30 sec ON, 10 sec OFF) to prevent solvent superheating.

-

-

Workup: Allow the vessel to cool. Add 10 mL of ice-cold Ethanol, stir for 5 minutes, and filter the solid product.

Characterization & Validation

Successful synthesis must be validated using spectroscopic methods. The following shifts are diagnostic for the 2-quinolone Schiff base system.

| Technique | Diagnostic Feature | Expected Value | Interpretation |

| FT-IR | C=N Stretch | 1610–1625 cm⁻¹ | Formation of azomethine bond. |

| FT-IR | C=O Stretch | 1640–1660 cm⁻¹ | Retention of the lactam (amide) carbonyl. |

| ¹H NMR | –CH=N– (Imine) | δ 8.5 – 9.2 ppm (s) | Singlet. Disappearance of CHO peak (δ ~10.2). |

| ¹H NMR | –NH (Lactam) | δ 11.8 – 12.2 ppm (br s) | Confirms 2-oxo tautomer stability. |

| ¹H NMR | C4-H (Quinoline) | δ 8.2 – 8.4 ppm (s) | Characteristic singlet for 3-substituted quinolines. |

Workflow Diagram

Application Potential (SAR Insights)

The synthesized derivatives are not merely chemical curiosities; they are active pharmacophores.

-

Antioxidant Activity: Derivatives with electron-donating groups (e.g., -OH, -OMe) on the amine ring show superior radical scavenging (DPPH assay) compared to BHT, likely due to the stabilization of the phenoxy radical by the conjugated quinoline system .

-

Anticancer Efficacy: 2-Oxo-quinoline Schiff bases have demonstrated IC50 values <10 µM against NCI-H460 (lung cancer) lines. The planar structure facilitates DNA intercalation, a common mechanism for quinoline-based drugs .

-

Metal Chelation: These ligands are excellent tridentate chelators (ONO or NNO donors) for Cu(II) and Ni(II), forming complexes that often exhibit higher cytotoxicity than the free ligands due to enhanced lipophilicity and cellular uptake .

References

-

Zhang, Y., et al. "Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 13, 2013, pp. 3700-3703.

-

Prajapati, A. K., et al.[4] "The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity." Der Pharma Chemica, vol. 2, no. 4, 2010.

-

Fang, Y., et al. "Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives."[5] Asian Journal of Chemistry, vol. 26, no. 19, 2014.

-

Hassan, A. M., et al. "Conventional and Microwave-Assisted Synthesis... of Tridentate Schiff Base Derived from O-vanillin." Asian Journal of Chemistry, vol. 32, no. 3, 2020.

-

Graur, F., et al. "Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde..."[4] Molecules, vol. 25, no. 8, 2020.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

common side products in the synthesis of quinoline oximes

Welcome to the Technical Support Center for the synthesis of quinoline oximes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success of your experiments.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of quinoline oximes in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.

FAQ 1: I am observing a low yield in my quinoline oxime synthesis. What are the most common causes?

Low yields in quinoline oxime synthesis are a frequent challenge and can stem from several factors, often related to either the initial synthesis of the quinoline aldehyde/ketone precursor or the oximation step itself.[1]

-

Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or inappropriate catalyst can significantly impact yield.[2] The reaction can be highly sensitive to temperature, with non-optimal temperatures leading to slow reaction rates or increased side product formation.

-

Poor Quality Starting Materials: Impurities in the starting materials, such as the 2-aminoaryl aldehyde or ketone, can lead to side reactions and reduce the yield of the desired quinoline precursor.[1]

-

Side Reactions in Quinoline Synthesis: Competing reactions during the formation of the quinoline core, such as self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline aldehyde or ketone.[1]

-

Incomplete Oximation: The reaction of the quinoline aldehyde or ketone with hydroxylamine may not go to completion, leaving unreacted starting material.

-

Product Degradation: The desired quinoline oxime may be unstable under the reaction or work-up conditions, especially with prolonged reaction times or high temperatures.[2]

-

Difficult Product Isolation: Inefficient product isolation during work-up and purification can lead to a deceptively low yield. The reaction mixture may contain the catalyst, unreacted starting materials, and various side products, making purification challenging.[1]

FAQ 2: My TLC plate shows multiple spots close to my desired product. What are these likely side products?

The formation of multiple products is a common observation.[1] Besides unreacted starting materials, the most common side products in quinoline oxime synthesis are:

-

E and Z Isomers: Oximes can exist as geometric isomers (E and Z) due to the C=N double bond. These isomers often have very similar polarities, making them difficult to separate by column chromatography and appearing as close or overlapping spots on a TLC plate.[3][4] The formation of a mixture of isomers is a common outcome in oxime synthesis.[3]

-

Beckmann Rearrangement Products: Under acidic conditions or at elevated temperatures, quinoline oximes can undergo a Beckmann rearrangement to form the corresponding amides (from ketoximes) or nitriles (from aldoximes).[5][6][7] This is a significant potential side reaction that can dramatically reduce the yield of the desired oxime.

-

Quinoline N-oxides: If oxidative conditions are present during the synthesis of the quinoline core or the oximation, the nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide.[8][9][10]

-

Hydrolysis Products: During aqueous work-up or if moisture is present, the quinoline oxime can hydrolyze back to the corresponding quinoline aldehyde or ketone.[11][12]

-

Nitrones: If N-substituted hydroxylamines are used, or if there is oxidation of the hydroxylamine, nitrones can be formed as side products.[13][14]

-

Dimerization Products: In some cases, quinoline derivatives can undergo dimerization, leading to higher molecular weight side products.[15][16]

FAQ 3: I suspect I have a mixture of E and Z isomers. How can I confirm this and how can I separate them?

The formation of a mixture of E and Z oxime isomers is a very common outcome.[3]

Confirmation:

-

NMR Spectroscopy: 1H NMR is a powerful tool to identify the presence of both isomers. The proton attached to the carbon of the C=N bond (the oxime proton) and the protons on the substituents attached to this carbon will have slightly different chemical shifts for the E and Z isomers.

-

2D NMR Spectroscopy: Techniques like NOESY can be used to definitively assign the stereochemistry of the isomers. For example, a NOESY correlation between the oxime -OH proton and a nearby aromatic proton can confirm the E isomer.[17]

Separation:

-

Column Chromatography: While challenging due to their similar polarities, careful optimization of the solvent system (e.g., using a less polar solvent system and a long column) can sometimes achieve separation.[4]

-

Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation method.

-

Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

-

Isomerization: It is sometimes possible to convert the mixture to a single, more stable isomer. Treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the enrichment of the thermodynamically more stable isomer.[18]